1,4-Dithiane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

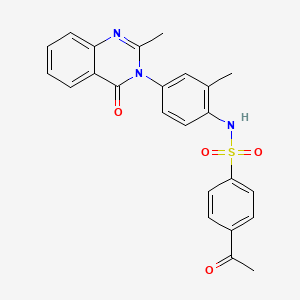

1,4-Dithiane-2-carboxylic acid is a chemical compound with the CAS Number: 261525-42-2 . It has a molecular weight of 164.25 and its IUPAC name is 1,4-dithiane-2-carboxylic acid . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 1,4-Dithiane-2-carboxylic acid is1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . Chemical Reactions Analysis

Under light irradiation, a dithiane 2-carboxylic acid can generate a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors, such as unsaturated ketones, esters, amides, and malonates . This reaction has a broad scope and can yield high results .Physical And Chemical Properties Analysis

1,4-Dithiane-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 164.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Photoredox Radical Conjugate Addition

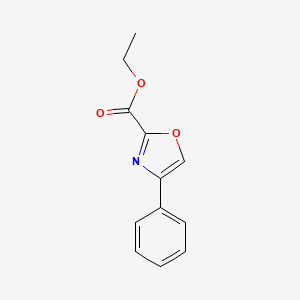

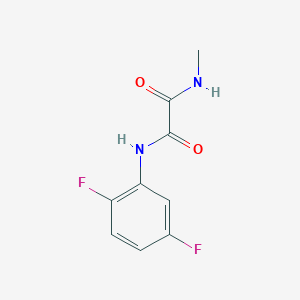

Under light irradiation, a dithiane 2-carboxylic acid, obtained by simple hydrolysis of a commercially available ethyl ester, generates a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors (e.g., unsaturated ketones, esters, amides, and malonates). This broad scope reaction with high yields is a formal photo-redox addition of the elusive methyl radical .

Synthesis of Thiophene Derivatives

The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Synthesis of Thiodiglycol Dicarboxylic Acid Esters

Reaction of thiodiglycol with carboxylic acid via p-TsOH/C-catalysed direct esterification afforded thiodiglycol dicarboxylic acid esters in good yields and chemoselectivity .

Safety and Hazards

While the specific safety and hazards information for 1,4-Dithiane-2-carboxylic acid was not found, it is generally recommended to avoid breathing in the dust, fume, gas, mist, vapors, or spray of similar compounds . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are also advised .

Mechanism of Action

Target of Action

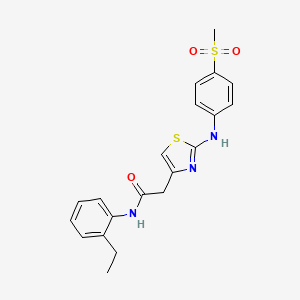

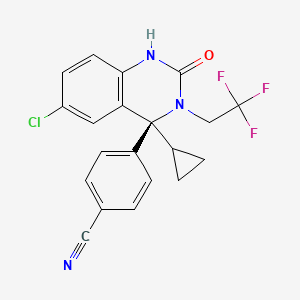

1,4-Dithiane-2-carboxylic acid is primarily used as a building block in the synthesis of complex molecular architectures . Its primary targets are carbon–carbon bonds, where it harnesses its specific heterocyclic reactivity .

Mode of Action

The mode of action of 1,4-Dithiane-2-carboxylic acid involves the controlled synthesis of carbon–carbon bonds . This compound can be readily metalated and alkylated, allowing the rapid build-up of target molecules . The sulfur-heterocycle can perform its primary function as a temporary protecting group and be chemoselectively hydrolyzed to afford a carbonyl functional group . Alternatively, the carbon–sulfur bonds can be chemoselectively hydrogenolyzed to reveal a methylene moiety .

Biochemical Pathways

1,4-Dithiane-2-carboxylic acid affects the biochemical pathways involved in the synthesis of complex molecular architectures . These include pathways leading to the formation of lipids, carbohydrates, and various carbocyclic scaffolds . The versatility of 1,4-Dithiane-2-carboxylic acid arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Result of Action

The result of the action of 1,4-Dithiane-2-carboxylic acid is the formation of complex molecular architectures . It enables the controlled synthesis of carbon–carbon bonds, leading to the assembly of a wide array of complex molecular architectures .

Action Environment

The action of 1,4-Dithiane-2-carboxylic acid can be influenced by environmental factors such as light. For instance, under light irradiation, a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors can be generated . This suggests that the action, efficacy, and stability of 1,4-Dithiane-2-carboxylic acid can be influenced by environmental conditions such as light exposure .

properties

IUPAC Name |

1,4-dithiane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMVLYRYIONMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2609262.png)

![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)

![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)

![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2609272.png)